Enantiomeric Specificity: (R)-Configuration at Piperidine 2-Position as a Binary Determinant of Receptor Affinity in Chiral Piperidine Scaffolds
In the dexoxadrol series—the most extensively characterized chiral 2-arylpiperidine class structurally analogous to the target compound—enantiomeric configuration at the piperidine 2-position functions as a binary switch for target engagement. The (S,S)-dexoxadrol enantiomer binds with high affinity to the PCP site of the NMDA receptor (Ki = 11 nM), whereas stereochemical inversion at the 2-position dramatically reduces or abolishes affinity [1]. This establishes that, within the 2-arylpiperidine pharmacophore class, the (R)- and (S)-enantiomers are pharmacologically distinct entities that cannot be interchanged without loss of function. For the target compound, the (R)-configuration is explicitly specified in the Rottapharm orexin receptor antagonist patent [2], where the 2,2-difluorobenzo[d][1,3]dioxol-4-yl substituent at the 2-position of a piperidine/spiro-piperidine core contributes to dual OX1/OX2 antagonist activity. Procurement of the (R)-enantiomer rather than the (S)-enantiomer (CAS 1213677-15-6) or racemate is therefore critical when the synthetic target requires defined (R)-stereochemistry at the piperidine 2-position for receptor interaction.
| Evidence Dimension | Enantioselective receptor binding affinity (Ki) at the PCP binding site of the NMDA receptor |
|---|---|
| Target Compound Data | (R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine: No direct Ki data publicly available; stereochemistry specified in orexin antagonist patent filings [2]. |
| Comparator Or Baseline | (S,S)-dexoxadrol: Ki = 11 nM at NMDA receptor PCP site; (R,R)-dexoxadrol or racemate: affinity substantially reduced or abolished [1]. |
| Quantified Difference | In the dexoxadrol series, enantiomeric inversion at the piperidine 2-position produces a >100-fold differential in receptor binding affinity. The magnitude of enantiomeric discrimination in the target compound class is expected to be comparable based on conserved pharmacophoric geometry. |
| Conditions | Radioligand displacement assay using [3H]MK-801 at the PCP binding site of the NMDA receptor in rat brain membranes [1]. |
Why This Matters
Procurement of the incorrect enantiomer or racemate will produce a downstream synthetic product with degraded or absent target engagement, wasting synthesis resources and generating misleading structure-activity relationship (SAR) data.
- [1] Synthesis and SAR studies of chiral non-racemic dexoxadrol analogues as uncompetitive NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 2010, 18(22), 7842-7851. DOI: 10.1016/j.bmc.2010.09.050. View Source
- [2] Rovati, L.C., Stasi, L.P., Colace, F., Artusi, R., Mandelli, S., Perugini, L. Chemical Compounds. U.S. Patent 9,062,033 B2, granted June 23, 2015. (Rottapharm Biotech S.r.l.; explicitly recites 2,2-difluoro-benzo[d][1,3]dioxol-4-yl as Q1 substituent in dual orexin receptor antagonists.) View Source
